4,5-Dimethyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride
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Overview
Description
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis
The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole, a component of the compound, is similar to that of pyridine .Scientific Research Applications
Corrosion Inhibition
One notable application of thiazole derivatives, closely related to the chemical , is in the field of corrosion inhibition. These compounds have been studied for their effectiveness in protecting oil-well tubular steel in hydrochloric acid solutions, demonstrating significant corrosion inhibition efficiency. This is attributed to the adsorption of inhibitor molecules on the surface of the steel, following the Langmuir adsorption isotherm and acting as mixed-type inhibitors. Quantum chemical calculations further support these findings, offering a theoretical basis for the observed corrosion resistance (Yadav, Sharma, & Kumar, 2015).
Molecular Structure Analysis
Thiazole derivatives have also been the focus of molecular structure and vibrational spectra analysis through ab initio Hartree-Fock and density functional theory (DFT) investigations. Such studies have provided insights into the conformational stability and electronic properties of these molecules, facilitating a deeper understanding of their chemical behavior and potential applications in various fields, including material science and drug design (Taşal & Kumalar, 2010).
Antimicrobial and Antitumor Activities
Research on thiazolidinone derivatives, related to the core structure of the compound , highlights their potential in antimicrobial and antitumor activities. These compounds exhibit significant effects against various bacterial and fungal strains, showcasing their potential as the basis for developing new therapeutic agents (Patel, Kumari, & Patel, 2012). Furthermore, studies have explored the cytotoxicity and apoptosis-inducing properties of thiazole derivatives, indicating their applicability in cancer research and therapy (Yurttaş, Demir, & Çiftçi, 2018).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . This property could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Thiazole compounds are known to activate or inhibit various biochemical pathways and enzymes, which can lead to diverse physiological effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole compounds suggest that they could be influenced by the ph and polarity of their environment .
Properties
IUPAC Name |
4,5-dimethyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S.ClH/c1-10-4-5-12-13(11(10)2)15-14(18-12)17-8-6-16(3)7-9-17;/h4-5H,6-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBJWJLXYQFNDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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